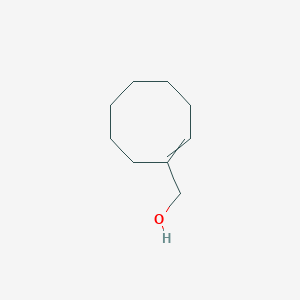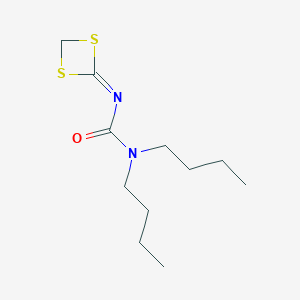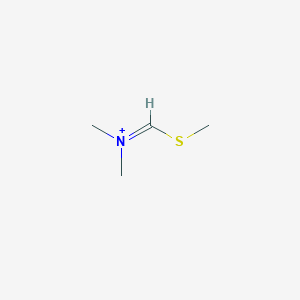
N,N-Dimethyl(methylsulfanyl)methaniminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl(methylsulfanyl)methaniminium is an organic compound with the molecular formula C4H10N2S It is known for its unique structure, which includes a dimethylamino group and a methylsulfanyl group attached to a methaniminium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(methylsulfanyl)methaniminium can be synthesized through several methods. One common approach involves the reaction of dimethylamine with methyl isothiocyanate, followed by methylation. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or ethanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl(methylsulfanyl)methaniminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl(methylsulfanyl)methaniminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl(methylsulfanyl)methaniminium involves its interaction with nucleophiles and electrophiles. The dimethylamino group can donate electron density, making the compound reactive towards electrophilic attack. The methylsulfanyl group can undergo oxidation or substitution, leading to various reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylformamide: Similar in structure but lacks the sulfur atom.
N,N-Dimethylacetamide: Another similar compound without the sulfur atom.
Dimethylamine: A simpler amine without the methaniminium core.
Eigenschaften
CAS-Nummer |
59259-49-3 |
|---|---|
Molekularformel |
C4H10NS+ |
Molekulargewicht |
104.20 g/mol |
IUPAC-Name |
dimethyl(methylsulfanylmethylidene)azanium |
InChI |
InChI=1S/C4H10NS/c1-5(2)4-6-3/h4H,1-3H3/q+1 |
InChI-Schlüssel |
LMCFVTKTWNEAKM-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](=CSC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
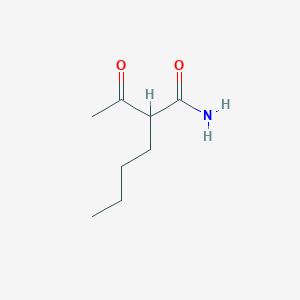

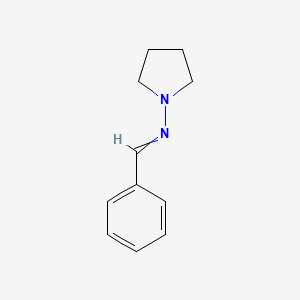
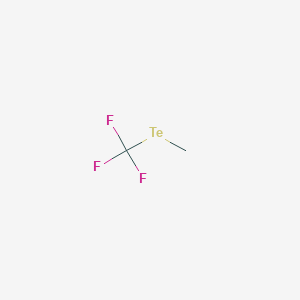
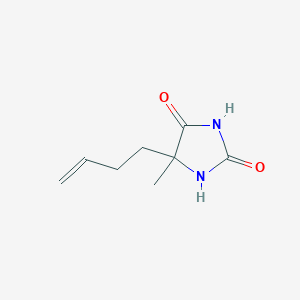
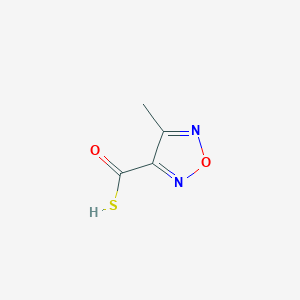
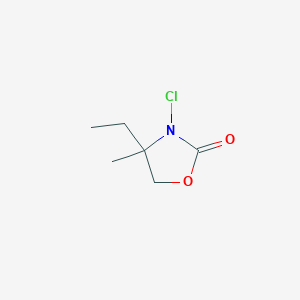
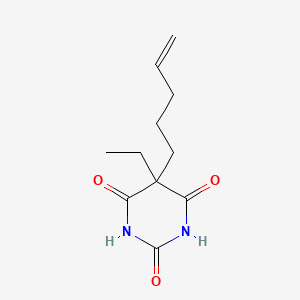

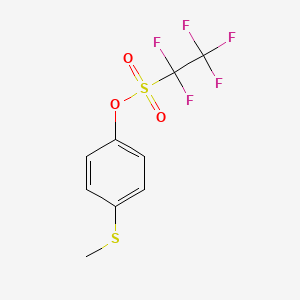
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
